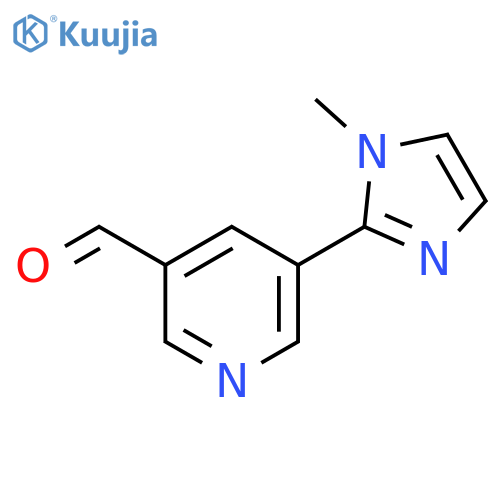Cas no 1600303-12-5 (3-Pyridinecarboxaldehyde, 5-(1-methyl-1H-imidazol-2-yl)-)

1600303-12-5 structure
商品名:3-Pyridinecarboxaldehyde, 5-(1-methyl-1H-imidazol-2-yl)-
3-Pyridinecarboxaldehyde, 5-(1-methyl-1H-imidazol-2-yl)- 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinecarboxaldehyde, 5-(1-methyl-1H-imidazol-2-yl)-
- 1600303-12-5
- 5-(1-Methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde
- EN300-746029
-
- インチ: 1S/C10H9N3O/c1-13-3-2-12-10(13)9-4-8(7-14)5-11-6-9/h2-7H,1H3
- InChIKey: MCIBXSPLYRDYMQ-UHFFFAOYSA-N
- ほほえんだ: C1=NC=C(C2N(C)C=CN=2)C=C1C=O
計算された属性
- せいみつぶんしりょう: 187.074561919g/mol
- どういたいしつりょう: 187.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 47.8Ų
じっけんとくせい
- 密度みつど: 1.22±0.1 g/cm3(Predicted)
- ふってん: 415.3±55.0 °C(Predicted)
- 酸性度係数(pKa): 4.71±0.25(Predicted)
3-Pyridinecarboxaldehyde, 5-(1-methyl-1H-imidazol-2-yl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-746029-1.0g |
5-(1-methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde |
1600303-12-5 | 95.0% | 1.0g |
$1057.0 | 2025-03-11 | |
| Enamine | EN300-746029-2.5g |
5-(1-methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde |
1600303-12-5 | 95.0% | 2.5g |
$2071.0 | 2025-03-11 | |
| Enamine | EN300-746029-10.0g |
5-(1-methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde |
1600303-12-5 | 95.0% | 10.0g |
$4545.0 | 2025-03-11 | |
| Enamine | EN300-746029-0.25g |
5-(1-methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde |
1600303-12-5 | 95.0% | 0.25g |
$972.0 | 2025-03-11 | |
| Enamine | EN300-746029-0.5g |
5-(1-methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde |
1600303-12-5 | 95.0% | 0.5g |
$1014.0 | 2025-03-11 | |
| Enamine | EN300-746029-5.0g |
5-(1-methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde |
1600303-12-5 | 95.0% | 5.0g |
$3065.0 | 2025-03-11 | |
| Enamine | EN300-746029-0.05g |
5-(1-methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde |
1600303-12-5 | 95.0% | 0.05g |
$888.0 | 2025-03-11 | |
| Enamine | EN300-746029-0.1g |
5-(1-methyl-1H-imidazol-2-yl)pyridine-3-carbaldehyde |
1600303-12-5 | 95.0% | 0.1g |
$930.0 | 2025-03-11 |
3-Pyridinecarboxaldehyde, 5-(1-methyl-1H-imidazol-2-yl)- 関連文献
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
1600303-12-5 (3-Pyridinecarboxaldehyde, 5-(1-methyl-1H-imidazol-2-yl)-) 関連製品
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
